molecular formula C14H25N5O8S B14251899 L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- CAS No. 401844-71-1

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-

Cat. No.: B14251899
CAS No.: 401844-71-1
M. Wt: 423.44 g/mol
InChI Key: ZPLCCXUQYJWCPT-FVAYPZGXSA-N
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Description

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- is a peptide composed of four amino acids: L-threonine, L-serine, L-cysteine, and L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as HPLC are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The hydroxyl groups in threonine and serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated derivatives of the peptide.

Scientific Research Applications

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its unique sequence and functional groups.

    Industry: Utilized in the development of peptide-based materials and bioactive compounds.

Mechanism of Action

The mechanism of action of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- depends on its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions. Additionally, the hydroxyl groups in threonine and serine can participate in hydrogen bonding, affecting the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonine, L-seryl-L-cysteinyl-L-threonyl-L-alanyl-
  • L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl-

Uniqueness

L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- is unique due to its specific sequence and the combination of functional groups. The presence of both sulfur-containing and hydroxyl-containing amino acids provides distinct chemical reactivity and potential for diverse applications. Compared to similar peptides, it offers a unique balance of stability and reactivity, making it valuable for various research and industrial purposes.

Properties

CAS No.

401844-71-1

Molecular Formula

C14H25N5O8S

Molecular Weight

423.44 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C14H25N5O8S/c1-5(21)10(14(26)27)19-12(24)7(2-9(16)22)17-13(25)8(4-28)18-11(23)6(15)3-20/h5-8,10,20-21,28H,2-4,15H2,1H3,(H2,16,22)(H,17,25)(H,18,23)(H,19,24)(H,26,27)/t5-,6+,7+,8+,10+/m1/s1

InChI Key

ZPLCCXUQYJWCPT-FVAYPZGXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CO)N)O

Origin of Product

United States

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